3-(2,2-Difluoroethoxy)propane-1-sulfonyl chloride
Description
Properties
IUPAC Name |
3-(2,2-difluoroethoxy)propane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClF2O3S/c6-12(9,10)3-1-2-11-4-5(7)8/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUFVWRPLSNSND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(F)F)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 3-(2,2-Difluoroethoxy)propane-1-sulfonyl chloride typically involves the reaction of 2,2-difluoroethanol with a sulfonyl chloride or sulfonic anhydride in the presence of an alkali . The reaction is carried out in an organic solvent, and the product is purified through standard techniques such as distillation or recrystallization. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(2,2-Difluoroethoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the presence of the sulfonyl group can influence the reactivity of adjacent functional groups.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and solvents (e.g., dichloromethane, toluene). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,2-Difluoroethoxy)propane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of specialty polymers and materials with unique properties.
Biological Research: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethoxy)propane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is utilized in various chemical modifications and synthesis processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds :
3-((5-Bromopyridin-3-yl)oxy)propane-1-sulfonyl chloride (CAS Not Provided, ) Substituent: 5-Bromopyridin-3-yloxy group. Impact: The bromine atom enhances electrophilicity, facilitating cross-coupling reactions in medicinal chemistry.
3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride (CAS 1496484-90-2, ) Substituent: 4-Chloro-2-methylphenoxy group. Impact: The chloro and methyl groups on the aromatic ring increase steric bulk and electron-withdrawing effects, stabilizing the sulfonyl chloride against hydrolysis. Applications include intermediates in agrochemical synthesis .
3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride (CAS 1409094-90-1, ) Substituent: Thiophen-2-yl ethoxy group. This compound is used in custom synthesis for bioactive molecules .
2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride (CAS 865352-01-8, )
- Substituent : Difluoroethoxy and trifluoromethyl groups on a benzene ring.
- Impact : The trifluoromethyl group significantly increases lipophilicity (LogP = 4.36), enhancing membrane permeability. This aromatic analog is relevant in high-purity material synthesis .
Physicochemical Properties and Reactivity
Substituent Effects on Reactivity and Stability
- Fluorinated Groups (e.g., difluoroethoxy, trifluoromethyl) :
- Aromatic/Heterocyclic Substituents (e.g., pyridine, thiophene) :
- Chlorinated Aromatic Rings :
- Electron-withdrawing effects stabilize sulfonyl chloride against hydrolysis.
- Applications in environmentally persistent compounds (e.g., agrochemicals) .
Biological Activity
3-(2,2-Difluoroethoxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C5H8ClF2O2S
- Molecular Weight : 201.63 g/mol
- Structure : The compound features a sulfonyl chloride functional group attached to a difluoroethoxy moiety, which may influence its reactivity and biological interactions.
The biological activity of sulfonyl chlorides often involves their ability to react with nucleophiles. This property allows them to modify proteins and other biomolecules, potentially leading to various biological effects. In particular, sulfonyl chlorides can act as electrophiles in biochemical pathways, influencing enzyme activity and cellular signaling.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, sulfonyl chlorides have been shown to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Enzyme Inhibition
Sulfonyl chlorides can serve as inhibitors for specific enzymes. For example, they may inhibit serine proteases by forming covalent bonds with the active site serine residue. This mechanism is crucial in therapeutic applications targeting diseases involving protease dysregulation.
Case Studies
- Antidiabetic Activity : A study demonstrated that similar sulfonyl compounds could inhibit sodium-glucose cotransporter 2 (SGLT2), leading to decreased glucose reabsorption in the kidneys and improved glycemic control in diabetic models . This suggests potential applications of this compound in diabetes management.
- Anticancer Potential : Research has indicated that certain sulfonyl chlorides exhibit cytotoxic effects against cancer cell lines by inducing apoptosis through caspase activation . The specific mechanisms by which this compound may exert similar effects warrant further investigation.
Toxicity and Safety
While the biological activity of this compound is promising, toxicity assessments are crucial. Sulfonyl chlorides can be hazardous due to their reactive nature; therefore, evaluating their safety profile in vivo is essential before clinical applications.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2,2-difluoroethoxy)propane-1-sulfonyl chloride, and how can reaction conditions be optimized for yield and purity?
- The compound is typically synthesized via sulfonation of the corresponding propane derivative using chlorosulfonic acid or thionyl chloride under anhydrous conditions. For example, analogous sulfonyl chlorides are prepared by reacting 3-(trifluoromethoxy)propane-1-thiol with chlorine gas in dichloromethane at 0–5°C, followed by oxidation with hydrogen peroxide . Optimization involves controlling stoichiometry, reaction temperature (typically 0–25°C), and inert atmosphere to minimize side reactions like hydrolysis. Post-synthesis purification via fractional distillation or column chromatography (using hexane/ethyl acetate) is critical to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- 19F NMR is essential for confirming the presence of difluoroethoxy groups (δ ~ -120 to -130 ppm for -CF2-). 1H NMR identifies the propane backbone (δ 1.8–2.2 ppm for -CH2-) and ethoxy protons (δ 4.5–5.0 ppm). IR spectroscopy detects sulfonyl chloride stretching vibrations (~1360 cm⁻¹ and 1180 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]+) at m/z 227.0 (calculated: 226.60 g/mol) .
Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary to prevent decomposition?
- The sulfonyl chloride group is moisture-sensitive, leading to hydrolysis to the sulfonic acid. Storage under anhydrous conditions (e.g., molecular sieves) at -20°C in amber vials minimizes degradation. Stability studies show <5% decomposition over 6 months when stored in argon atmosphere, whereas exposure to humidity results in >50% hydrolysis within 48 hours .
Q. What are the common nucleophilic substitution reactions involving this compound, and how do reaction solvents influence outcomes?
- The compound reacts with amines (e.g., anilines, alkylamines) in aprotic solvents like dichloromethane or THF to form sulfonamides. Polar solvents (e.g., DMF) accelerate reactions but may increase hydrolysis by residual water. For example, coupling with benzylamine at 0°C achieves >90% conversion in 2 hours, while aqueous mixtures yield <10% product due to competing hydrolysis .
Q. What chromatographic methods are recommended for purity analysis, and how can impurities be identified?
- Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves the compound from common impurities like sulfonic acid derivatives. GC-MS is less effective due to thermal instability. Impurity profiling via LC-HRMS identifies hydrolyzed byproducts (e.g., 3-(2,2-difluoroethoxy)propane-1-sulfonic acid) and unreacted intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in 19F NMR data when analyzing fluorinated byproducts in synthetic mixtures?
- Overlapping 19F signals from difluoroethoxy and trifluoromethyl groups complicate analysis. Use 2D 19F-1H HOESY NMR to correlate fluorine environments with proton signals. For example, a study on analogous compounds resolved ambiguities by assigning -CF2- peaks via cross-peaks with adjacent -CH2- protons . Alternatively, isotopic labeling (e.g., 13C) or computational modeling (DFT) predicts chemical shifts .
Q. What mechanistic insights explain the compound’s reactivity in radical-initiated polymerization systems?
- The sulfonyl chloride group acts as a chain-transfer agent in fluoropolymer synthesis. ESR studies show it quenches propagating radicals via sulfur-centered intermediates, forming stable sulfonamide-terminated chains. Kinetic studies reveal a rate constant (k) of 2.3 × 10³ M⁻¹s⁻¹ for radical trapping, influenced by solvent polarity and fluorophilicity .
Q. How can environmental persistence and bioaccumulation potential be assessed for this compound, and what analytical challenges arise?
- Use LC-MS/MS with solid-phase extraction to detect trace levels in water (LOQ: 0.1 ng/L). Environmental half-life studies in simulated sunlight (UV-Vis irradiation) show degradation to non-fluorinated sulfonic acids within 14 days. However, perfluorinated fragments (e.g., -CF2-) resist breakdown, requiring specialized techniques like 19F-NMR for tracking .
Q. What computational strategies predict regioselectivity in reactions involving the sulfonyl chloride group and fluorinated ether moieties?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states for nucleophilic attacks. For example, calculations predict preferential attack at sulfur over the ether oxygen due to lower activation energy (ΔG‡ = 18.7 kcal/mol vs. 24.3 kcal/mol). Solvent effects (PCM models) further refine predictions .
Q. How can researchers mitigate the formation of toxic byproducts (e.g., HF) during large-scale reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
